![molecular formula C21H13ClN4O3S B2848856 4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 1251557-93-3](/img/no-structure.png)

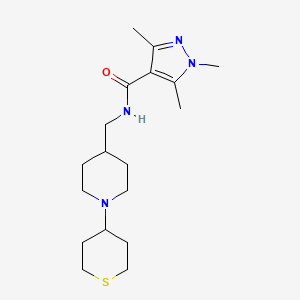

4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

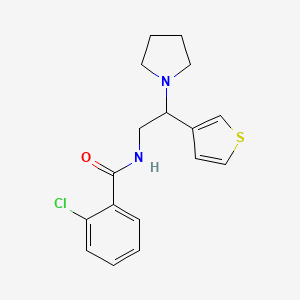

The compound you’re asking about is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have shown a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial properties .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines includes a six-membered heterocyclic ring containing two nitrogen atoms at the 1st and 3rd positions .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines can undergo a variety of chemical reactions, depending on the substituents present on the ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines can vary widely depending on their specific structure and substituents .

Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide' involves the synthesis of the thieno[2,3-d]pyrimidine ring system followed by the introduction of the diethylamino and isoxazole substituents. The carboxamide group is then introduced through a coupling reaction.", "Starting Materials": [ "2-amino-4-methylthiophene", "ethyl acetoacetate", "methyl isoxazole-3-carboxylate", "diethylamine", "ethyl chloroformate", "sodium hydride", "acetic anhydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "chloroacetyl chloride", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-methylthieno[2,3-d]pyrimidine-2-amine\nStarting material: 2-amino-4-methylthiophene\nReaction conditions: Ethyl acetoacetate, sodium hydride, acetic acid\nProduct: 4-methylthieno[2,3-d]pyrimidine-2-amine\n\nStep 2: Synthesis of 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid\nStarting material: 4-methylthieno[2,3-d]pyrimidine-2-amine\nReaction conditions: Acetic anhydride, acetic acid\nProduct: 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid\n\nStep 3: Synthesis of 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester\nStarting material: 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid\nReaction conditions: Ethyl chloroformate, triethylamine\nProduct: 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester\n\nStep 4: Synthesis of 4-(diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester\nStarting material: 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester\nReaction conditions: Diethylamine, N,N-dimethylformamide\nProduct: 4-(diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester\n\nStep 5: Synthesis of 4-(diethylamino)-5-methyl-N-(methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide\nStarting material: 4-(diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester, methyl isoxazole-3-carboxylate\nReaction conditions: N,N'-dicyclohexylcarbodiimide, 4-dimethylaminopyridine, chloroacetyl chloride, sodium bicarbonate, water\nProduct: 4-(diethylamino)-5-methyl-N-(methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide" ] } | |

Número CAS |

1251557-93-3 |

Nombre del producto |

4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide |

Fórmula molecular |

C21H13ClN4O3S |

Peso molecular |

436.87 |

Nombre IUPAC |

3-(4-chlorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H13ClN4O3S/c22-14-6-8-15(9-7-14)26-20(27)18-16(10-11-30-18)25(21(26)28)12-17-23-19(24-29-17)13-4-2-1-3-5-13/h1-11H,12H2 |

Clave InChI |

XEIGKIGKYNSOLE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848775.png)

![1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2848780.png)

![[2-(4-Chlorophenyl)cyclopropyl]methylamine](/img/structure/B2848783.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-phenyl-](/img/structure/B2848787.png)

![2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2848788.png)

![2-Ethylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2848790.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2848793.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2848794.png)